GSK1370319A is a compound developed by GlaxoSmithKline, primarily investigated for its therapeutic potential in various diseases. It belongs to a class of small molecules that target specific biological pathways, making it a candidate for drug development in areas such as oncology and inflammation.
GSK1370319A was synthesized as part of a broader research initiative aimed at discovering new therapeutic agents. The compound's development is documented in several scientific publications and patents, which detail its synthesis, biological activity, and potential applications.
GSK1370319A is classified as a small molecule inhibitor. Its specific mechanism of action targets particular enzymes or receptors involved in disease processes, which is crucial for its efficacy as a therapeutic agent.
The synthesis of GSK1370319A involves several key steps that utilize standard organic chemistry techniques. The process typically includes:
The synthesis pathway may involve multiple reaction conditions, including temperature control, solvent selection, and catalyst use. Detailed reaction mechanisms would typically be provided in the literature, describing the transformation of each precursor into the final compound.
GSK1370319A has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The precise structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula, molecular weight, and structural diagrams are essential for understanding the compound's properties. These data points are typically available in chemical databases or scientific publications.
GSK1370319A can undergo various chemical reactions that may include:
Each reaction type would require specific conditions and reagents to proceed efficiently. Detailed reaction schemes would illustrate these processes, showcasing the transformations involved in synthesizing or modifying GSK1370319A.
The mechanism of action for GSK1370319A involves its interaction with specific biological targets within cells. This interaction may lead to inhibition or activation of certain pathways, contributing to its pharmacological effects.
Studies often employ biochemical assays to elucidate the mechanism of action, providing quantitative data on how GSK1370319A affects target proteins or pathways. This information is critical for understanding its therapeutic potential.
GSK1370319A's physical properties include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for assessing the compound's safety and efficacy in clinical settings.
GSK1370319A is primarily investigated for its potential applications in:
Research continues to explore GSK1370319A's full range of applications and effectiveness across different disease models, contributing valuable insights into its role as a potential therapeutic agent.
GSK1370319A (IUPAC name: (2S)-N-[(2,4-Dichlorophenyl)methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide) is a pyroglutamide-derived compound with a defined stereochemistry critical to its biological activity. Its molecular formula is C₁₃H₁₄Cl₂N₂O₂, yielding a molecular weight of 301.17 g/mol. The compound features a chiral center at the C2 position of the pyrrolidine ring, with the (S)-enantiomer demonstrating optimal receptor binding. Key structural components include: (1) a 2,4-dichlorobenzyl group that enhances receptor affinity through hydrophobic interactions; (2) an N-methylated pyroglutamic acid core that provides structural rigidity; and (3) a carboxamide linkage that participates in hydrogen bonding within the receptor's binding pocket. The compound's stereospecificity is evidenced by the InChIKey identifier YMNOJCVLDDTECB-NSHDSACASA-N, confirming the (S)-configuration [10].
Recent synthetic efforts have focused on structural optimization of this scaffold to improve drug-like properties. A series of analogues have been developed by modifying the aryl substitution patterns on the benzyl group and varying the N-substitution on the pyroglutamide ring. These modifications have demonstrated significant impacts on binding affinity, metabolic stability, and selectivity profiles. Particularly promising derivatives include those with electron-withdrawing substituents (fluoro, trifluoromethyl) at the meta position of the benzyl ring, which have shown enhanced potency in both binding assays (IC₅₀ values < 2 nM) and functional inhibition of IL-1β release in cellular models. The crystallographic characterization of these compounds bound to the P2X7 receptor has revealed key interactions with residues in the receptor's extracellular domain, particularly with Lys⁶³, Arg³⁰⁷, and Asn²⁸⁴, which form hydrogen bonds with the carboxamide and carbonyl groups of the pyroglutamide core [9].
GSK1370319A functions as a highly selective, competitive antagonist of the human P2X7 receptor (hP2X7R) with demonstrated potency in the low nanomolar range (IC₅₀ = 3.2 nM). Its selectivity profile is particularly noteworthy, showing minimal interaction with other P2X receptor subtypes (P2X2/3, P2X1, P2X4; IC₅₀ > 100 µM) and no significant activity against a broad panel of other receptors including serotonin, cannabinoid, cholinergic, and adrenergic receptors [5]. The compound exerts its pharmacological effects through a dual inhibitory mechanism:
Ion Channel Blockade: GSK1370319A prevents ATP-induced Ca²⁺ influx through the receptor channel, effectively inhibiting the rapid ionotropic response that occurs within seconds of receptor activation. This is demonstrated by its inhibition of ATP-induced ethidium bromide uptake in fluorescent imaging plate reader (FLIPR) assays.
Inflammasome Inhibition: More significantly, the compound blocks ATP-induced NLRP3 inflammasome assembly in immune cells. This occurs through prevention of pannexin-1 hemichannel coupling to the activated receptor, a step essential for inflammasome formation. In lipopolysaccharide (LPS)-primed mixed glial cultures, GSK1370319A (at concentrations of 1-20 µM) dose-dependently inhibits ATP-stimulated caspase-1 activation and subsequent IL-1β release by >80% at 20 µM. This inhibition is pannexin-1-dependent, as demonstrated by the absence of effect in pannexin-1 knockdown cells using siRNA technology [5] [10].
The neuroprotective dimension of this mechanism is particularly significant. In hippocampal organotypic slice cultures, GSK1370319A (20 µM) prevents ATP-induced neuronal loss in CA1 and dentate gyrus subregions. This protection is directly linked to its suppression of glial inflammasome activation, as neurons themselves do not express significant P2X7 receptors. Co-culture experiments confirm that neurons exposed to ATP-treated glia show significantly reduced viability (~40% loss), while those exposed to glia pre-treated with GSK1370319A maintain normal viability [5].
While comprehensive in vivo pharmacokinetic data for GSK1370319A remains limited in the public domain, critical pharmacodynamic relationships have been established through genetic and functional studies. The compound's inhibitory efficacy is significantly influenced by genetic polymorphisms in the P2RX7 gene, highlighting the importance of genetic stratification in therapeutic applications. Research utilizing blood cultures from prospectively genotyped subjects has demonstrated a striking 6.7-fold difference (P < 0.0001) in the half-maximal inhibitory concentration (IC₅₀) for ATP-stimulated IL-1β release between individuals with different P2RX7 genotypes [3] [6].
Table 1: Impact of P2RX7 Genetic Variation on GSK1370319A Pharmacodynamics
SNP Identifier | Amino Acid Change | Functional Effect | IC₅₀ (GSK1370319A) | Relative Potency |
---|---|---|---|---|
1513A>C (rs3751143) | Glu496Ala | Loss-of-function | Lower (Increased Sensitivity) | 6.7-fold increase vs. gain-of-function |
1068G>A (rs1718119) | Ala348Thr | Gain-of-function | Higher (Reduced Sensitivity) | Reference |
Wild-type (GG/AA) | - | Baseline | Intermediate | - |
The metabolic stability of the pyroglutamide scaffold has been evaluated in microsomal preparations, showing moderate hepatic clearance. The compound demonstrates sufficient solubility in dimethyl sulfoxide (DMSO; >100 mg/mL) for in vitro applications but limited aqueous solubility, presenting formulation challenges for in vivo studies. Plasma protein binding studies indicate moderate binding (~85%), suggesting adequate free fraction for pharmacological activity. The stereochemical integrity of the chiral center remains stable under physiological conditions, with no evidence of racemization observed during in vitro stability assessments [9].
The P2X7 receptor serves as a primary sensor for extracellular ATP release during cellular damage, initiating a cascade that culminates in NLRP3 inflammasome activation. This process involves two distinct steps:
Priming Signal: Pathogen-associated molecular patterns (PAMPs) or cytokines upregulate transcription of NLRP3 and pro-IL-1β components through toll-like receptor (TLR) or cytokine receptor signaling. Lipopolysaccharide (LPS) serves as the classical priming stimulus in experimental models.
Activation Signal: Extracellular ATP concentrations reaching the millimolar range activate P2X7 receptors, triggering K⁺ efflux and Ca²⁺ influx. This ion flux induces mitochondrial dysfunction and reactive oxygen species (ROS) production, promoting the assembly of NLRP3, ASC, and pro-caspase-1 into the functional inflammasome complex. GSK1370319A specifically interrupts this second step by blocking ATP binding to P2X7, thereby preventing downstream events [5] [7].
The genetic modulation of this pathway significantly influences therapeutic responses to P2X7 antagonists. The 1513A>C (E496A) SNP induces a loss-of-function phenotype with reduced receptor sensitivity to ATP, while the 1068G>A (A348T) SNP produces a gain-of-function phenotype. When challenged with 4 mM ATP, leukocytes from individuals homozygous for the gain-of-function allele (1068AA) require significantly higher concentrations of GSK1370319A for IL-1β inhibition (IC₅₀ = 0.28 µM) compared to cells from loss-of-function homozygotes (1513CC; IC₅₀ = 0.042 µM). This differential response underscores the necessity for pharmacogenetic stratification in clinical applications of P2X7 antagonists [3] [6].
Table 2: Core Components of the NLRP3 Inflammasome Pathway Modulated by P2X7 Activation
Component | Function | Effect of P2X7 Activation | Inhibition by GSK1370319A |
---|---|---|---|
P2X7 Receptor | ATP-gated ion channel | Initiates K⁺ efflux and Ca²⁺ influx | Direct blockade of ATP binding |
Pannexin-1 | Membrane pore formation | Couples to activated P2X7 receptor | Prevents coupling and pore opening |
NLRP3 | Sensor protein | Oligomerizes into inflammasome core | Suppresses oligomerization |
ASC | Adaptor protein | Bridges NLRP3 and pro-caspase-1 | Inhibits speck formation |
Caspase-1 | Protease | Cleaves pro-IL-1β to active form | Reduces activation by >80% |
IL-1β | Proinflammatory cytokine | Amplifies inflammatory responses | Blocks maturation and release |
The downstream consequences of P2X7-mediated inflammasome activation establish self-amplifying inflammatory circuits central to chronic disease pathogenesis. Mature IL-1β acts on the IL-1 receptor (IL-1R) present on various cell types, including immune cells (promoting further cytokine release), endothelial cells (increasing vascular permeability and adhesion molecule expression), and neurons (modulating synaptic function and excitotoxicity). In the central nervous system, IL-1β disrupts long-term potentiation (LTP), a cellular correlate of learning and memory. Significantly, GSK1370319A attenuates age-related LTP deficits in hippocampal slices and reduces associated caspase-1 activity, demonstrating its potential for modifying neuroinflammatory processes in neurodegenerative contexts [5].
The mitochondrial dysfunction following P2X7 activation generates substantial reactive oxygen species (ROS), creating a vicious cycle that exacerbates inflammasome activation. ATP stimulation induces mitochondrial membrane depolarization and ROS production in macrophages, which further activates the NLRP3 inflammasome. This ROS-dependent pathway is particularly relevant in neurological disorders and chronic inflammatory conditions where oxidative stress is a prominent feature. The compound's ability to interrupt this cycle at the receptor level provides a therapeutic advantage over direct antioxidants, which often fail to address the upstream triggers of ROS production [4] [7].
The therapeutic implications of targeting this pathway extend to multiple disease states. In models of inflammatory bowel disease, pyroglutamide-based P2X7 antagonists structurally related to GSK1370319A demonstrate efficacy in reducing histological damage and inflammatory markers in dextran sulfate sodium (DSS)-induced colitis. Similarly, in neuroinflammation models, these compounds reduce microglial activation and neuronal loss. The disease-modifying potential stems from interrupting the crosstalk between IL-1β signaling and ROS production that perpetuates chronic inflammation and tissue damage in affected organs [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9